![molecular formula C16H17N3O2 B7595996 N,N-dimethyl-4-{(E)-[(4-methylphenyl)imino]methyl}-2-nitroaniline](/img/structure/B7595996.png)
N,N-dimethyl-4-{(E)-[(4-methylphenyl)imino]methyl}-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-{(E)-[(4-methylphenyl)imino]methyl}-2-nitroaniline, commonly known as DMNI, is a synthetic compound that belongs to the class of anilines. It has been widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of DMNI is not fully understood, but it is believed to involve the inhibition of protein synthesis and the induction of oxidative stress. DMNI has been shown to induce apoptosis in cancer cells by activating the caspase pathway and disrupting the mitochondrial membrane potential. In addition, DMNI has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
DMNI has been shown to have a range of biochemical and physiological effects, including the inhibition of protein synthesis, the induction of oxidative stress, and the disruption of cell membranes. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. In addition, DMNI has been shown to have antioxidant properties and to protect against oxidative damage in cells.
実験室実験の利点と制限
DMNI has several advantages for use in lab experiments, including its fluorescent properties, its ability to induce apoptosis in cancer cells, and its potential use as a catalyst for organic reactions. However, DMNI also has some limitations, including its toxicity and potential side effects, as well as the need for careful handling and storage due to its sensitivity to light and air.
将来の方向性
There are several future directions for research on DMNI, including the development of new synthesis methods to improve its purity and yield, the investigation of its potential applications in cancer therapy, and the study of its mechanism of action and biochemical effects. In addition, DMNI could be further explored for its potential use in materials science and catalysis. Further research is needed to fully understand the properties and potential applications of DMNI.
Conclusion
In conclusion, DMNI is a synthetic compound with unique properties and potential applications in various fields, including materials science, chemistry, and biology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of DMNI.
合成法
DMNI can be synthesized using various methods, including the condensation reaction of 4-methylbenzaldehyde and N,N-dimethylaniline in the presence of nitrobenzene. The reaction is carried out under reflux conditions, and the product is obtained after recrystallization from ethanol. The purity of DMNI can be improved by using column chromatography or other purification techniques.
科学的研究の応用
DMNI has been extensively studied for its potential applications in various fields, including materials science, chemistry, and biology. It has been used as a fluorescent probe for detecting metal ions and as a catalyst for organic reactions. In addition, DMNI has been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
N,N-dimethyl-4-[(4-methylphenyl)iminomethyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-4-7-14(8-5-12)17-11-13-6-9-15(18(2)3)16(10-13)19(20)21/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNLCFPXJQIPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)N(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B7595913.png)
![(2S)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B7595926.png)
![N-[2-(4-fluorophenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7595935.png)
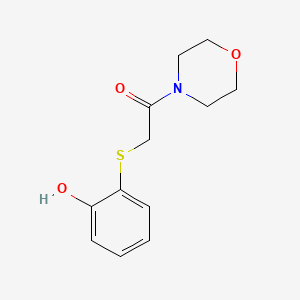

![3-[(2-Methoxybenzoyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7595950.png)
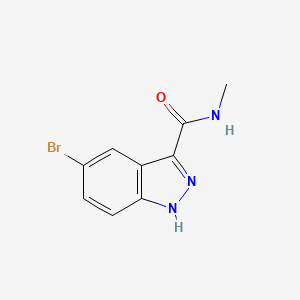
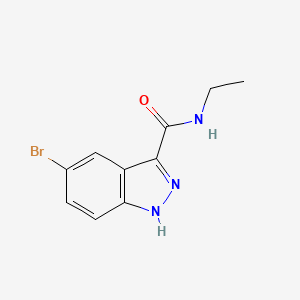
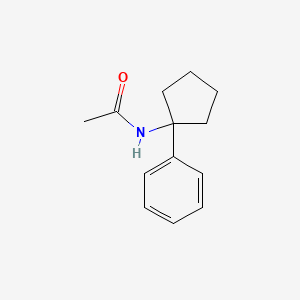
![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidine](/img/structure/B7595983.png)
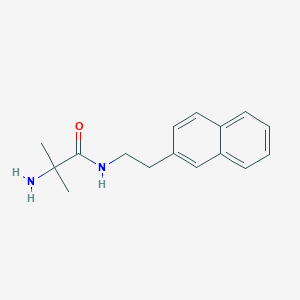
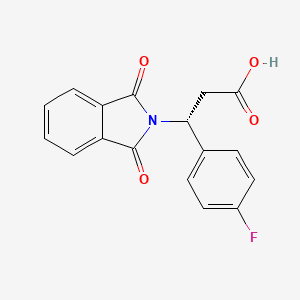
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-methoxy-phenyl)-acetamide](/img/structure/B7596006.png)
